1-(2,3-Dihydro-1-benzofuran-5-ylacetyl)-4-ethylpiperazine
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Overview
Description
1-(2,3-Dihydro-1-benzofuran-5-ylacetyl)-4-ethylpiperazine is a synthetic organic compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,3-Dihydro-1-benzofuran-5-ylacetyl)-4-ethylpiperazine typically involves the following steps:
Formation of 2,3-Dihydro-1-benzofuran-5-ylacetic acid: This intermediate can be synthesized through a series of reactions starting from benzofuran.
Acylation of 4-ethylpiperazine: The 2,3-Dihydro-1-benzofuran-5-ylacetic acid is then reacted with 4-ethylpiperazine under appropriate conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
1-(2,3-Dihydro-1-benzofuran-5-ylacetyl)-4-ethylpiperazine can undergo various types of chemical reactions, including:
Oxidation: The benzofuran ring can be oxidized to form quinone derivatives under strong oxidizing conditions.
Reduction: The compound can be reduced to form dihydro derivatives, which may exhibit different biological activities.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce dihydrobenzofuran derivatives .
Scientific Research Applications
1-(2,3-Dihydro-1-benzofuran-5-ylacetyl)-4-ethylpiperazine has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(2,3-Dihydro-1-benzofuran-5-ylacetyl)-4-ethylpiperazine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Benzofuran Derivatives: Compounds such as 2,3-dihydro-1-benzofuran-5-ylacetic acid and other substituted benzofurans share structural similarities and biological activities.
Piperazine Derivatives:
Uniqueness
1-(2,3-Dihydro-1-benzofuran-5-ylacetyl)-4-ethylpiperazine is unique due to its specific combination of the benzofuran and piperazine moieties, which may confer distinct biological activities and therapeutic potential compared to other similar compounds .
Properties
Molecular Formula |
C16H22N2O2 |
---|---|
Molecular Weight |
274.36 g/mol |
IUPAC Name |
2-(2,3-dihydro-1-benzofuran-5-yl)-1-(4-ethylpiperazin-1-yl)ethanone |
InChI |
InChI=1S/C16H22N2O2/c1-2-17-6-8-18(9-7-17)16(19)12-13-3-4-15-14(11-13)5-10-20-15/h3-4,11H,2,5-10,12H2,1H3 |
InChI Key |
DBVNRTOINBEULW-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCN(CC1)C(=O)CC2=CC3=C(C=C2)OCC3 |
Origin of Product |
United States |
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